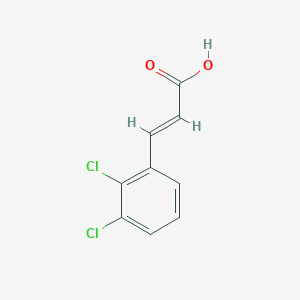

2,3-Dichlorocinnamic acid

Description

Contextualization within Cinnamic Acid Derivatives Research

Research into cinnamic acid derivatives is a vast and dynamic field. nih.gov These compounds are recognized for their versatile chemical structure, which possesses three primary reactive sites: the phenyl ring, the α,β-unsaturated double bond, and the carboxylic acid group. This structural flexibility allows for numerous modifications, leading to a vast library of synthetic and naturally-inspired molecules with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. nih.govpkusz.edu.cn The biological efficacy of these derivatives is often closely linked to the nature and position of substituent groups on the cinnamic acid framework. nih.gov

Significance of Halogenated Cinnamic Acids in Chemical and Biological Sciences

The introduction of halogen atoms, such as chlorine, into the cinnamic acid structure is a key strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. derpharmachemica.commdpi.com Halogenation can significantly alter a compound's lipophilicity, electronic distribution, and metabolic stability, which can, in turn, enhance its interaction with biological targets and improve its therapeutic potential. mdpi.com

Studies have shown that halogenated cinnamic acids and their derivatives can exhibit potent and sometimes novel biological activities. For instance, the position of halogen substituents on the phenyl ring has been shown to be crucial for the antibacterial and anticancer activities of certain cinnamic acid derivatives. nih.govajol.info In some cases, halogenated derivatives have demonstrated CNS depressant activity. mdpi.com The development of anilides from 4-chlorocinnamic and 3,4-dichlorocinnamic acids was specifically pursued to enhance antibacterial activity. researchgate.net This strategic incorporation of halogens underscores their importance in the rational design of new bioactive compounds. derpharmachemica.combeilstein-journals.org

Research Gaps and Future Directions in 2,3-Dichlorocinnamic Acid Studies

Despite the recognized potential of halogenated cinnamic acids, the academic focus on this compound itself has been limited and highly specific. A significant portion of the available research has investigated the antileishmanial properties of a bornyl ester derivative of this compound. mdpi.comresearchgate.net This research found that while chlorination at the 2,3-positions was tolerated for activity against Leishmania major, the compound was inactive against L. donovani, highlighting the specificity of its biological action. mdpi.com

Table 1: Research Findings for this compound (-)-bornyl ester

| Property | Value/Observation | Source |

|---|---|---|

| Physical State | Colourless crystals | mdpi.comresearchgate.net |

| Melting Point | 86–87 °C | mdpi.comresearchgate.net |

| IR (cm⁻¹) | 2930, 2875, 2118, 1711, 1635, 1315, 1178 | mdpi.comresearchgate.net |

| ¹H-NMR (CDCl₃) | Signals observed at δ (ppm): 0.89, 0.90, 0.95, 1.05–1.09 | mdpi.comresearchgate.net |

| Biological Activity | Acceptable activity against L. major; No activity against L. donovani | mdpi.com |

In contrast, other dichlorinated isomers have been more broadly investigated. For example, 2,4-dichlorocinnamic acid has been the subject of photochemical studies, specifically examining its photodimerization mechanism. acs.orgacs.org Furthermore, derivatives of 3,4-dichlorocinnamic acid have been synthesized and evaluated for their antibacterial properties. researchgate.net

This disparity reveals significant research gaps for the 2,3-dichloro isomer. There is a clear opportunity for broader investigation into its potential biological activities, including but not limited to anticancer, antifungal, anti-inflammatory, and other enzyme-inhibitory properties. Furthermore, its potential as a precursor in organic synthesis is an underexplored area.

Future research should aim to:

Synthesize and screen a wider array of esters, amides, and other derivatives of this compound to build a comprehensive structure-activity relationship (SAR) profile for various biological targets. nih.gov

Conduct detailed physicochemical studies, including investigations into its photochemical behavior, to compare its properties with other isomers like the 2,4-dichloro variant.

Explore its utility as a building block in the synthesis of more complex molecules, leveraging the unique reactivity conferred by its specific dichlorination pattern.

Closing these research gaps will provide a more complete understanding of this particular molecule and could unlock its potential for future applications in medicine and materials science. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEWIEGWGDHVNK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20595-44-2 | |

| Record name | trans-2,3-Dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies and Reaction Pathways of 2,3 Dichlorocinnamic Acid

Direct Synthesis Approaches to 2,3-Dichlorocinnamic Acid

The direct synthesis of this compound primarily involves the chlorination of cinnamic acid or its derivatives. This process adds chlorine atoms across the double bond of the cinnamic acid structure.

Mechanistic Investigations of Chlorination Reactions

The chlorination of cinnamic acid is an electrophilic addition reaction. The mechanism can vary depending on the specific chlorinating agent and reaction conditions. Generally, it is understood to proceed through a stepwise mechanism involving a chloronium-ion intermediate, especially when the aromatic ring has electron-donating or weak electron-withdrawing groups. nih.gov However, for substrates with moderate or strong electron-withdrawing groups, a concerted or nucleophilic addition mechanism may be favored. nih.gov

Several chlorine species can be the active electrophile, including molecular chlorine (Cl₂), dichlorine monoxide (Cl₂O), and hypochlorous acid (HOCl). ethz.chresearchgate.net The reactivity of these species towards cinnamic acid derivatives generally follows the order Cl₂O ≈ Cl₂ > HOCl. ethz.ch The pH of the reaction medium significantly influences the dominant chlorine species and, consequently, the reaction kinetics. ethz.ch For instance, Cl₂ is a more significant contributor at lower pH (≤6.0), while Cl₂O plays a more substantial role in the pH range of 6.0 to 7.5, particularly at higher concentrations of free available chlorine. ethz.ch

Computational studies using density functional theory (DFT) have provided deeper insights into the reaction pathways. These studies help in understanding the formation of intermediates and the regioselectivity of the chlorination process. nih.gov The formation of a benzylic carbonium ion-like transition state has been suggested in the slow step of the reaction. niscpr.res.in

Catalytic Systems and Optimized Reaction Conditions

The direct chlorination of cinnamic acid is often facilitated by a catalyst to enhance reaction rates and yields. Iron(III) chloride (FeCl₃) is a commonly used catalyst for this purpose. The reaction is typically carried out under controlled temperature conditions to manage the exothermic nature of the chlorination.

The choice of solvent and other reaction parameters can be optimized to improve the yield and purity of this compound. While specific optimized conditions for the direct synthesis of this compound are not extensively detailed in the provided results, general principles of halogenation reactions apply. The use of well-defined catalytic systems, such as N-heterocyclic carbene (NHC) copper complexes, has shown advantages in various organic transformations by providing better control over the catalytically active species. rsc.org Although not specifically applied to this reaction in the search results, such advanced catalytic systems could potentially be adapted.

Other synthetic routes towards cinnamic acids in general, which could be adapted for this compound, include the Perkin reaction, Claisen condensation, Knoevenagel-Doebner condensation, and Heck reaction. nih.gov A direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a reagent has also been reported. nih.gov

| Parameter | Condition | Reference |

| Starting Material | Cinnamic acid or its derivatives | |

| Chlorinating Agent | Chlorine gas (Cl₂) | |

| Catalyst | Iron(III) chloride (FeCl₃) | |

| Temperature | Controlled |

Synthesis of this compound Derivatives

The carboxylic acid group and the dichlorinated phenyl ring of this compound allow for various derivatization strategies to produce a range of compounds with potentially unique properties.

Strategies for Functional Group Derivatization

The primary site for functional group derivatization on this compound is the carboxylic acid moiety. This can be readily converted into esters and amides through standard organic reactions.

Esterification Reactions

Esterification of a carboxylic acid like this compound is typically achieved by reacting it with an alcohol in the presence of an acid catalyst. chemguide.co.ukpressbooks.pub The reaction is reversible and is driven to completion by removing the water formed during the reaction. pressbooks.pub

General Esterification Mechanism:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. byjus.com

Nucleophilic attack by the alcohol: The alcohol molecule attacks the electrophilic carbonyl carbon. byjus.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. byjus.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a protonated ester. byjus.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product. byjus.com

Commonly used acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is often heated to increase the rate of reaction. chemguide.co.uk Alternatively, esters can be formed from the reaction of alcohols with more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides. chemguide.co.uk

| Reagent | Conditions | Product | Reference |

| Alcohol (R'OH) | Acid catalyst (e.g., H₂SO₄), Heat | 2,3-Dichlorocinnamate ester | chemguide.co.ukpressbooks.pub |

| Thionyl chloride, then Alcohol | Pyridine (B92270) may be necessary | 2,3-Dichlorocinnamate ester | publish.csiro.au |

Amidation Reactions

Amidation of this compound involves its reaction with an amine to form an amide bond. A direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com Therefore, the carboxylic acid must first be "activated."

Several methods exist for activating carboxylic acids for amidation:

Conversion to Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride. The resulting acid chloride readily reacts with an amine to form the amide. openstax.org

Coupling Reagents: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to facilitate amide bond formation. chemistrysteps.comanalis.com.my These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine. chemistrysteps.com The optimization of amidation reactions often involves screening different solvents, temperatures, and concentrations of the coupling reagent. analis.com.my For instance, a study on the amidation of cinnamic acid found optimal conditions using EDC in anhydrous THF at 60°C. analis.com.my

Other Activating Agents: A variety of other reagents can be used for amidation, including 2,4,6-trichloro-1,3,5-triazine (TCT) in a deep eutectic solvent, and trichloroisocyanuric acid/triphenylphosphine (TCCA/PPh₃) assisted by ultrasound. beilstein-journals.org

| Amine | Activating/Coupling Reagent | Conditions | Product | Reference |

| Primary or Secondary Amine | Thionyl chloride (to form acid chloride) | - | 2,3-Dichlorocinnamide | openstax.org |

| Primary or Secondary Amine | DCC or EDC | Room temperature or elevated | 2,3-Dichlorocinnamide | chemistrysteps.comanalis.com.my |

| Primary or Secondary Amine | TCCA/PPh₃ | Ultrasound | 2,3-Dichlorocinnamide | beilstein-journals.org |

Sulfurated Derivative Synthesis

The synthesis of sulfur-containing derivatives of this compound, such as the corresponding thioamides or thiophenes, can be achieved through thionation reactions. These reactions typically involve the replacement of a carbonyl oxygen atom with a sulfur atom.

Key reagents for this transformation include Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and phosphorus pentasulfide (P4S10). The general mechanism for thionation using Lawesson's reagent involves the formation of a reactive dithiophosphine ylide, which reacts with the carbonyl group to form a thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, similar to the Wittig reaction, to yield the thiocarbonyl compound and a stable P=O by-product.

While ketones, amides, and lactams are generally more reactive towards Lawesson's reagent, carboxylic acids can also be converted to the corresponding thioacids. The reaction of this compound with a thionating agent like phosphorus pentasulfide would be expected to yield 2,3-Dichlorothiociinnamic acid. These reactions are typically carried out in nonpolar solvents like toluene (B28343) or xylene under reflux conditions. The use of P4S10 can also lead to the formation of various organothiophosphorus compounds. For instance, the reaction of P4S10 with phenols, which are structurally related to the phenyl group in cinnamic acid, can yield O,O-diaryl-dithiophosphoric acids. google.com

Advanced Synthetic Methodologies

Modern synthetic chemistry offers several advanced techniques to improve the synthesis of this compound, focusing on reduced reaction times, increased yields, and enhanced safety profiles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. cem.com For the synthesis of this compound, microwave irradiation can be effectively applied to classical reactions like the Knoevenagel-Doebner condensation and the Perkin reaction. researchgate.netfrontiersin.org

The primary advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. asianpubs.org In a typical microwave-assisted Knoevenagel-Doebner synthesis of a cinnamic acid derivative, the aldehyde (e.g., 2,3-dichlorobenzaldehyde), malonic acid, and a base like piperidine (B6355638) or ammonium acetate (B1210297) are irradiated in a solvent-free or high-boiling solvent system. frontiersin.orgoatext.commdpi.com This approach often leads to higher yields and cleaner products compared to conventional heating methods. frontiersin.orgasianpubs.org The optimization of microwave parameters such as power, temperature, and hold time is crucial for maximizing product yield and minimizing byproduct formation, such as decarboxylated vinylphenols. frontiersin.orgcem.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Cinnamic Acid Derivatives

| Reaction | Method | Reactants | Catalyst/Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Perkin Reaction | Conventional | Benzaldehyde, Acetic Anhydride (B1165640) | Sodium Acetate | 4-8 h | Moderate | asianpubs.org |

| Perkin Reaction | Microwave | Benzaldehyde, Acetic Anhydride | Sodium Acetate | 5 min | 85% | asianpubs.org |

| Knoevenagel | Conventional | Aromatic Aldehyde, Cyanoacetamide | Ammonium Acetate | - | - | oatext.com |

| Knoevenagel | Microwave | Aromatic Aldehyde, Cyanoacetamide | Ammonium Acetate (solvent-free) | 30-60 s | 81-99% | oatext.com |

| Knoevenagel-Doebner | Microwave | Vanillin, Malonic Acid | Piperidine/Toluene | 20 min | 60% | frontiersin.org |

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of this compound and its derivatives. Enzymes can operate under mild conditions, often leading to products with high purity.

One key enzyme in this context is Phenylalanine Ammonia (B1221849) Lyase (PAL). PAL catalyzes the reversible deamination of L-phenylalanine to form trans-cinnamic acid. agrometodos.comnih.gov This enzymatic reaction can be harnessed to synthesize various substituted cinnamic acids. For instance, PAL has been used in the amination of a variety of cinnamic acids to produce non-natural phenylalanine analogues. frontiersin.org The synthesis of this compound could potentially be achieved by providing 2,3-dichloro-L-phenylalanine to a PAL enzyme system, or more commonly, the reverse reaction where ammonia is added to this compound to produce the corresponding amino acid. d-nb.info High-throughput screening has identified PAL variants with enhanced activity towards electron-deficient substrates like dichlorocinnamic acids.

Another enzymatic approach involves the use of aldolases, such as NahE, which can catalyze the condensation of pyruvate (B1213749) with a wide range of aldehydes, including substituted benzaldehydes, to form α,β-unsaturated 2-keto acids. thieme-connect.comthieme-connect.com These keto acids can then be converted into the corresponding cinnamic acid derivatives in subsequent steps. thieme-connect.com

Table 2: Enzymatic Synthesis Approaches for Cinnamic Acid Derivatives

| Enzyme | Reaction Type | Substrate Example | Product Example | Key Findings | Reference |

|---|---|---|---|---|---|

| Phenylalanine Ammonia Lyase (PAL) | Amination | 2,5-Dichlorocinnamic acid | 2-Amino-3-(2,5-dichlorophenyl)propanoic acid | PAL-A146V variant showed 3-fold higher activity. | |

| Phenylalanine Ammonia Lyase (PAL) | Deamination | L-Phenylalanine | trans-Cinnamic acid | The enzyme is at a key branch point between primary and secondary metabolism. | agrometodos.com |

| NahE Aldolase | Aldol Condensation | Substituted Benzaldehydes, Pyruvate | α,β-Unsaturated 2-keto acids | Products isolated in >95% yield without further purification. | thieme-connect.com |

| 4-Coumarate:CoA Ligase (4CL) | Ligation | Cinnamic acids, Coenzyme A | Cinnamoyl-CoA thioesters | A promiscuous plant ligase with broad substrate scope. | researchgate.net |

Photocyclization Reactions of Derivatives

Derivatives of this compound can undergo photochemical reactions, such as photocyclization and photodimerization, upon exposure to UV light. These reactions are valuable for synthesizing more complex molecular architectures like coumarins and cyclobutanes. nih.gov

The photocyclization of ortho-substituted cinnamic acid derivatives is a known route to coumarins. For example, irradiation of methyl 2,6-dichloro-trans-cinnamate leads to photoisomerization to the cis-isomer, which then undergoes photocycloelimination to yield 5-chlorocoumarin. It is proposed that this reaction proceeds through the singlet excited state of the cis-isomer. A similar pathway can be anticipated for derivatives of this compound, which upon irradiation could potentially cyclize to form chlorinated coumarin (B35378) derivatives.

In addition to intramolecular cyclization, cinnamic acid derivatives can undergo intermolecular [2+2] photocycloaddition to form cyclobutane (B1203170) dimers. nih.gov The specific stereochemistry of the resulting dimer is often dictated by the packing of the molecules in the crystalline state. Studies on 2,4-dichlorocinnamic acid have shown that UV irradiation can initiate an irreversible dimerization reaction. acs.org The presence of water can also influence the outcome of these solid-state photoreactions. oup.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for forming carbon-carbon bonds. The Heck reaction, in particular, is a powerful tool for the synthesis of substituted alkenes, including cinnamic acid derivatives. mdpi.com

The synthesis of this compound can be envisioned via a Heck reaction between a 2,3-dihaloaryl compound (e.g., 1-iodo-2,3-dichlorobenzene) and an acrylic acid derivative. The reaction typically employs a palladium catalyst, such as Pd(OAc)2, often in the presence of a phosphine (B1218219) ligand and a base. mdpi.com This method offers a direct route to the cinnamic acid scaffold with control over the stereochemistry of the double bond. Biocompatible Heck coupling protocols have also been developed, allowing for chemo-enzymatic cascade reactions where the synthesized cinnamic acid derivative is used directly in a subsequent biocatalytic step. mdpi.com

Table 3: Heck Reaction for Synthesis of Cinnamic Acid Derivatives

Knoevenagel-Doebner Condensation and Perkin Reaction Modifications

The Knoevenagel-Doebner condensation and the Perkin reaction are classical methods for the synthesis of α,β-unsaturated carboxylic acids. orgsyn.orgnumberanalytics.com Modifications to these reactions have been developed to improve yields and expand their applicability.

The Knoevenagel-Doebner condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine or piperidine. scirp.org For the synthesis of this compound, 2,3-dichlorobenzaldehyde (B127699) would be condensed with malonic acid. orgsyn.org The use of pyridine as both a solvent and a catalyst in the Doebner modification often facilitates the decarboxylation of the initially formed dicarboxylic acid to yield the final cinnamic acid product. This reaction has been successfully used to prepare various dichlorocinnamic acids, with reported yields for 2,4- and 3,4-dichlorocinnamic acid being 70% and 81%, respectively. orgsyn.org

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid. numberanalytics.com To synthesize this compound via this route, 2,3-dichlorobenzaldehyde would be reacted with acetic anhydride and sodium acetate. asianpubs.org A modified Perkin reaction can be used for α-substituted cinnamic acids, employing the acid anhydride as both reactant and solvent, often with an amine base. researchgate.net

Table 4: Synthesis of Dichlorocinnamic Acids via Doebner Reaction

| Aldehyde | Reagents | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| m-Nitrobenzaldehyde | Malonic Acid | Pyridine/Ethanol | 75-80% | orgsyn.org |

| 2,4-Dichlorobenzaldehyde | Malonic Acid | Pyridine/Ethanol | 70% | orgsyn.org |

| 3,4-Dichlorobenzaldehyde | Malonic Acid | Pyridine/Ethanol | 81% | orgsyn.org |

Oxidation Pathways

The oxidation of this compound can proceed via different pathways depending on the strength and nature of the oxidizing agent. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the cleavage of the carbon-carbon double bond. This oxidative cleavage would be expected to yield 2,3-dichlorobenzaldehyde and a two-carbon fragment, which could be further oxidized. Under different conditions, oxidation might lead to the formation of other carboxylic acid derivatives with additional functional groups. For instance, oxidative cleavage reactions of cyclic ketones are known to produce dicarboxylic acids. researchgate.netbibliotekanauki.pl

Dimerization and Polymerization Studies

Cinnamic acids are well-known for undergoing [2+2] cycloaddition reactions, particularly photodimerization in the solid state, to form cyclobutane rings (truxinic or truxillic acids). While specific studies on the dimerization of this compound are not widely reported, extensive research on closely related isomers like 2,4-dichlorocinnamic acid and 3,4-dichlorocinnamic acid provides significant insight. oup.comacs.orgresearchgate.net These studies show that irradiation, often with UV light, can initiate an irreversible dimerization in the crystalline state. acs.org The specific stereochemistry of the resulting cyclobutane dimer is highly dependent on the crystal packing of the monomer.

The presence of the cinnamoyl group also makes this compound a potential monomer for polymerization. Polymers derived from cinnamic acid are significant as they often possess photoreactive properties, making them useful as photo-crosslinking materials. nih.govrsc.org The polymerization can proceed through the reactive double bond, leading to polymers with the dichlorophenyl and carboxylic acid groups as pendants on the main chain. Such polymers have potential applications in advanced materials and polymer science. rsc.orgcymitquimica.com

Sophisticated Spectroscopic Characterization and Structural Elucidation of 2,3 Dichlorocinnamic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of 2,3-Dichlorocinnamic acid, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups, as well as the anisotropic effects of the benzene (B151609) ring.

The protons on the acrylic acid moiety, H-α and H-β, are expected to appear as doublets due to their vicinal coupling. The H-β proton, being closer to the deshielding aromatic ring, would typically resonate at a lower field (higher ppm) than the H-α proton. For the related trans-3,4-dichlorocinnamic acid, these protons are observed at approximately 6.63 ppm and 7.75 ppm. rsc.org A similar pattern is anticipated for the 2,3-dichloro isomer.

The aromatic region would present a more complex pattern. The three protons on the dichlorinated phenyl ring (H-4, H-5, and H-6) would exhibit splitting patterns dictated by their coupling to each other. The electron-withdrawing chlorine atoms at positions 2 and 3 will deshield the adjacent protons. Specifically, H-4 and H-6 are ortho to a chlorine atom, and H-5 is meta, which will influence their respective chemical shifts. The expected splitting would be a doublet for H-6, a triplet (or more accurately, a doublet of doublets) for H-5, and a doublet for H-4.

The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a very downfield position, often above 10-12 ppm, due to its acidic nature and hydrogen bonding.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-α (CH=CHCOOH) | ~6.4 - 6.6 | d | ~16 (trans coupling) |

| H-β (CH=CHCOOH) | ~7.6 - 7.8 | d | ~16 (trans coupling) |

| Ar-H (H-4, H-5, H-6) | ~7.3 - 7.8 | m | - |

| -COOH | >12 | s (broad) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing at the lowest field, typically in the range of 165-175 ppm. The olefinic carbons (C-α and C-β) of the acrylic acid chain will be in the 115-150 ppm region. The carbon attached to the phenyl ring (C-β) will be more deshielded than C-α.

The aromatic carbons will have distinct signals based on their substitution. The carbons directly bonded to the chlorine atoms (C-2 and C-3) will be significantly influenced by the electronegativity of the halogen. The ipso-carbon (C-1), to which the acrylic acid group is attached, will also have a characteristic shift. The remaining aromatic carbons (C-4, C-5, C-6) will show shifts based on their position relative to the substituents. For instance, in 2-chlorobenzoic acid, the carbon bearing the chlorine atom appears around 134 ppm. oregonstate.edu

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~168 - 172 |

| C-α | ~120 - 125 |

| C-β | ~140 - 145 |

| C-1 (ipso) | ~132 - 136 |

| C-2 (C-Cl) | ~133 - 137 |

| C-3 (C-Cl) | ~130 - 134 |

| C-4 | ~128 - 132 |

| C-5 | ~126 - 130 |

| C-6 | ~129 - 133 |

Multi-dimensional NMR Techniques for Complex Derivative Characterization

For complex derivatives of this compound, one-dimensional NMR spectra may become crowded and difficult to interpret. In such cases, multi-dimensional NMR experiments are indispensable for unambiguous structural elucidation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For a derivative of this compound, COSY would show correlations between H-α and H-β, and among the aromatic protons (H-4, H-5, H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons identified in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For example, correlations from the olefinic protons (H-α, H-β) to the carbonyl carbon and the ipso-aromatic carbon (C-1) would confirm the connection of the acrylic acid side chain to the phenyl ring.

These 2D NMR techniques, when used in concert, provide a comprehensive and definitive picture of the molecular structure of complex derivatives. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a "fingerprint" spectrum that is unique to the compound and reveals the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. For this compound, several characteristic absorption bands are expected.

The most prominent feature will be the C=O stretch of the carboxylic acid, which is a very strong and sharp band typically appearing around 1700 cm⁻¹. The broad O-H stretching vibration of the carboxylic acid, due to hydrogen bonding, is expected in the region of 3300-2500 cm⁻¹. The C=C stretching of the alkene group will show a band around 1630 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. libretexts.org The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (Aromatic/Vinylic) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | ~1700 | Strong, Sharp |

| C=C stretch (Alkene) | ~1630 | Medium |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Weak |

| C-Cl stretch | 800 - 600 | Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and skeletal vibrations.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides definitive information on its molecular weight and characteristic fragmentation patterns, which aids in its structural elucidation. The presence of two chlorine atoms gives the compound a distinctive isotopic signature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. In the analysis of cinnamic acid derivatives, ESI-MS typically reveals the molecular ion peak, often as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. rsc.org

For this compound (C₉H₆Cl₂O₂), the nominal molecular weight is 216 g/mol for the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region in the mass spectrum will display a characteristic isotopic cluster. The spectrum will show a peak for the molecule containing two ³⁵Cl atoms ([M]), a peak for the molecule with one ³⁵Cl and one ³⁷Cl ([M+2]), and a smaller peak for the molecule with two ³⁷Cl atoms ([M+4]). The approximate intensity ratio of these peaks is 9:6:1.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is selected and fragmented, reveal common fragmentation pathways for cinnamic acids. researchgate.net The most prominent fragmentation is typically the loss of the carboxylic acid group as carbon dioxide (CO₂), a neutral loss of 44 Da. researchgate.net

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Ion Description | Predicted m/z | Fragmentation Pathway |

|---|---|---|

| Molecular Ion ([M]•⁺) | 216 / 218 / 220 | Ionization of the parent molecule, showing Cl₂ isotopic pattern. |

This data is predicted based on the structure and known fragmentation of similar compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. While low-resolution mass spectrometry measures nominal mass (to the nearest integer), HRMS can measure mass to several decimal places. This precision is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

For this compound, the exact mass is identical to its isomers, such as 3,4-Dichlorocinnamic acid. nih.gov HRMS would be used to confirm the elemental formula C₉H₆Cl₂O₂ by matching the experimentally measured mass to the calculated theoretical mass. nih.gov

Table 2: Nominal vs. Exact Mass of this compound

| Parameter | Value | Source of Information |

|---|---|---|

| Elemental Formula | C₉H₆Cl₂O₂ | - |

| Nominal Mass | 216 amu | Based on the most abundant isotope of each element. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of the material.

Single Crystal X-ray Diffraction and Refinement

The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is recorded and analyzed to build a model of the electron density within the crystal, from which the atomic positions can be deduced. acs.org The structural model is then refined using computational methods, such as full-matrix least-squares minimization with software like SHELXL, to achieve the best fit with the experimental data.

Table 3: Representative Single Crystal X-ray Diffraction Data for trans-2,4-Dichlorocinnamic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆Cl₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.394(3) |

| b (Å) | 3.8640(8) |

| c (Å) | 15.548(3) |

| β (°) | 108.75(3) |

| Volume (ų) | 874.8(3) |

| Z (molecules/unit cell) | 4 |

| Final R index [I > 2σ(I)] | R1 = 0.0382 |

Data obtained from the structural study of the isomer trans-2,4-Dichlorocinnamic acid and is presented for illustrative purposes. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For organic molecules with conjugated systems, such as this compound, the most significant electronic transitions are typically π→π*. researchgate.net

The structure of this compound contains a phenyl ring conjugated with the acrylic acid double bond and carbonyl group. This extended π-system is the primary chromophore responsible for its UV absorption. The absorption maximum (λmax) for cinnamic acid derivatives typically falls within the 200-400 nm range. nih.gov The position and intensity of the λmax are influenced by the substitution pattern on the phenyl ring. For cinnamic acid itself, the main absorption band is attributed to a π→π* transition and is observed around 274 nm. researchgate.net It is expected that this compound would exhibit a similar absorption profile.

Table 4: Representative UV-Vis Absorption Maxima for Cinnamic Acid and a Derivative

| Compound | λmax (nm) | Solvent | Transition Type |

|---|---|---|---|

| Cinnamic Acid | ~274 | Methanol | π→π* |

| Allyl Cinnamate (B1238496) | 271 | - | π→π* |

Data from related compounds to illustrate the typical absorption range. researchgate.net

Theoretical and Computational Chemistry Applied to 2,3 Dichlorocinnamic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-Dichlorocinnamic acid. By solving approximations of the Schrödinger equation, these methods can accurately predict the molecule's electronic structure, which in turn governs its geometry, energy, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like this compound due to its favorable balance of accuracy and computational cost. scirp.org This method is used to determine the molecule's optimized geometry, corresponding to the minimum energy conformation, and to calculate various energetic properties. For related chlorinated aromatic compounds, DFT has been successfully used to elucidate descriptions of chemical reactivity and molecular structure. scirp.org

Geometry optimization for cinnamic acid and its derivatives is commonly performed using DFT. conicet.gov.ar The process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest electronic energy. For instance, in a study on cinnamaldehyde, a related molecule, the s-trans conformer was identified as being more stable than the s-cis conformer by 7.95 kJ/mol in the gas phase. scielo.org.mx The chlorine atoms at the 2 and 3 positions on the phenyl ring in this compound introduce significant steric and electronic perturbations that influence its preferred conformation. The bulky chlorine atom at the ortho position (C2) can cause the phenyl ring to twist out of plane with the acrylic acid side chain to minimize steric hindrance.

Table 1: Representative Optimized Geometrical Parameters for Cinnamic Acid Isomers (Calculated) Note: Data for illustrative purposes based on typical DFT calculations for cinnamic acid derivatives.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=C (alkene) | ~1.34 Å |

| C-C (alkene-phenyl) | ~1.48 Å | |

| C=O (carbonyl) | ~1.21 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| Bond Angle | C=C-C (phenyl) | ~128° |

| O=C-O (carboxyl) | ~123° | |

| Dihedral Angle | C-C-C=C (phenyl-alkene) | Varies depending on substitution |

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. osti.gov The XC functional approximates the complex many-body electron interactions, and numerous functionals have been developed, each with specific strengths. rsc.org

For organic molecules containing halogens, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable geometries and energies. conicet.gov.arresearchgate.net Other functionals, including the meta-GGA functional M06-2X , have demonstrated high accuracy for thermochemistry and non-covalent interactions in aromatic systems. nih.gov A comparative study on chlorinated chalcones found that B3LYP is fast and provides accuracy in reproducing experimental data. scirp.org For more rigorous studies, double-hybrid functionals may be employed, although at a higher computational cost.

The basis set determines the flexibility given to molecular orbitals. Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are common choices. conicet.gov.arresearchgate.net The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic nature of bonding, especially for atoms like chlorine and oxygen. Diffuse functions (++) are important for describing anions and systems with diffuse electron density, such as in the carboxylate group upon deprotonation. For higher accuracy, correlation-consistent basis sets like Dunning's aug-cc-pVDZ may also be used. mdpi.com The selection often involves a compromise between the desired accuracy and the computational resources available. spectroscopyonline.com

Table 2: Common DFT Functionals and Basis Sets for Aromatic Carboxylic Acids

| Functional/Basis Set | Type | Common Application |

|---|---|---|

| Functionals | ||

| B3LYP | Hybrid-GGA | General purpose, good for geometries and frequencies. scirp.org |

| M06-2X | Hybrid-meta-GGA | Good for kinetics, thermochemistry, and non-covalent interactions. nih.gov |

| PBE | GGA | Often used in solid-state calculations, reasonable for molecular systems. researchgate.net |

| ωB97X-D | Range-separated Hybrid | Good for systems with charge-transfer character and non-covalent interactions. osti.gov |

| Basis Sets | ||

| 6-31G(d,p) | Pople-style | Good balance of cost and accuracy for geometry optimizations. scirp.org |

| 6-311++G(d,p) | Pople-style | Higher accuracy, includes diffuse functions for anions and weak interactions. conicet.gov.arresearchgate.net |

| aug-cc-pVDZ | Dunning | High accuracy, especially for correlated methods, computationally expensive. mdpi.com |

The calculated electron density from DFT can be used to predict the reactivity of this compound. Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.orgwuxiapptec.com These maps plot the electrostatic potential onto the electron density surface, using a color scale where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). libretexts.org

For this compound, the ESP map would be expected to show:

Negative Potential (Red): Around the carbonyl oxygen and to a lesser extent the hydroxyl oxygen of the carboxylic acid group, due to the high electronegativity of oxygen. The π-system of the phenyl ring also contributes to negative potential above and below the ring plane.

Positive Potential (Blue): Around the acidic proton of the carboxyl group, making it the most likely site for deprotonation. The electron-withdrawing chlorine atoms will also significantly influence the electron distribution on the phenyl ring, affecting its susceptibility to electrophilic aromatic substitution. The α,β-unsaturated system presents another key reactive area, with the β-carbon being a potential site for nucleophilic addition due to conjugation with the carbonyl group. researchgate.net

Exchange-Correlation Functionals and Basis Set Selection

Transition State Analysis for Reaction Pathways

To understand how a reaction proceeds, computational chemists locate and characterize the transition state (TS), which is the highest energy point along a reaction coordinate. niscpr.res.in Transition state analysis is vital for determining reaction mechanisms and calculating activation energy barriers, which control the reaction rate. A TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.

For this compound, several reactions could be analyzed, including:

Electrophilic addition to the C=C double bond: A classic reaction for cinnamic acids. For example, studies on the halogenation of cinnamic acid have suggested a mechanism involving a rate-determining step that forms a benzylic carbonium ion-like transition state. niscpr.res.in The presence of chlorine atoms on the phenyl ring will modulate the stability of this intermediate and thus the activation energy.

Nucleophilic addition: The β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack.

Dimerization: Cinnamic acids are known to undergo [2+2] photodimerization in the solid state, and DFT can be used to study the biradical intermediates and transition states involved in forming the cyclobutane (B1203170) ring. mdpi.comresearchgate.net

Calculations would involve optimizing the geometry of the transition state and confirming its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scielo.br

Table 3: Illustrative Activation Energies for Reactions of Cinnamic Acid Derivatives Note: These values are representative and highly dependent on the specific reactants, functional, and basis set used.

| Reaction Type | Reactant System | Typical Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Electrophilic Addition | Cinnamic acid + Br₂ | 15 - 25 |

| Decarboxylation | Substituted Cinnamic Acid | 25 - 35 |

| [2+2] Cycloaddition | Cinnamic acid dimer formation | > 25 (for thermal, lower for photochemical) researchgate.net |

Solvent Effects Modeling

Reactions are typically carried out in a solvent, which can have a significant impact on molecular properties and reactivity. nih.gov Computational models can account for these effects. The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM) . In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach efficiently captures the bulk electrostatic effects of the solvent.

For this compound, solvent effects are particularly important for:

Acidity (pKa): The stability of the carboxylate anion formed upon deprotonation is highly dependent on the solvent's ability to solvate the charged species. Polar protic solvents like water will strongly stabilize the anion, increasing the acidity.

Conformational Equilibrium: The relative energies of different conformers can change in a solvent. A study on cinnamic acid showed that while the s-cis conformer is favored in the gas phase and in various solvents, its relative energy changes with solvent polarity. scielo.org.mx

Reaction Rates: Solvents can stabilize or destabilize reactants and transition states differently. For reactions involving charged intermediates, like the benzylic carbocation in electrophilic addition, polar solvents can lower the activation energy and accelerate the reaction. niscpr.res.in

More computationally intensive explicit solvent models, where individual solvent molecules are included in the calculation, can be used for cases where specific solute-solvent interactions, like hydrogen bonding, are critical.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals conformational changes and intermolecular interactions. genominfo.orggenominfo.org

For this compound, MD simulations are valuable for exploring:

Conformational Landscapes: MD can explore the different conformations accessible to the molecule at a given temperature. This includes the rotation around the C-C single bonds, such as the bond connecting the phenyl ring to the alkene group and the bond between the alkene and the carboxyl group. This reveals the flexibility of the molecule and the relative populations of different conformers.

Intermolecular Interactions: In condensed phases (liquid or solid) or in solution with other molecules, MD can simulate how this compound interacts with its environment. This can include self-aggregation, where molecules might form dimers through hydrogen bonding between their carboxylic acid groups, or interactions with a biological target.

Binding to Proteins: Cinnamic acid derivatives are often studied as potential enzyme inhibitors. nih.govumsha.ac.ir MD simulations are extensively used to study the stability of a ligand when bound to a protein's active site. genominfo.orggenominfo.org By placing the docked molecule in a simulated physiological environment (water, ions), the simulation can assess the stability of the binding pose over time (e.g., over tens or hundreds of nanoseconds). Analysis of the trajectory can identify key hydrogen bonds, hydrophobic interactions, and the root-mean-square deviation (RMSD) of the ligand, which indicates its stability in the binding pocket. genominfo.org For instance, MD simulations of other cinnamic acid derivatives bound to enzymes have shown stable RMSD values below 2 Å over simulation times of 10-100 nanoseconds, indicating a stable binding complex. genominfo.orgumsha.ac.ir

Molecular Docking and Binding Energy Calculations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. The goal is to find the optimal binding mode, which is characterized by the lowest free energy of binding. analis.com.my

The binding free energy (ΔG_bind) is a crucial parameter derived from these simulations, indicating the strength of the interaction. It is often calculated by considering various energy components, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation energy. jscimedcentral.com A more negative binding energy suggests a more stable and favorable interaction between the ligand and the target.

In the context of halogenated compounds like this compound, molecular docking studies can elucidate how the presence and position of the chlorine atoms on the cinnamic acid scaffold influence binding affinity and specificity. For instance, studies on related coumarin (B35378) derivatives have shown that substitutions on the aromatic ring significantly impact their inhibitory activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov While specific docking studies for this compound are not extensively detailed in the provided results, the general principles of molecular docking are widely applied to similar halogenated organic compounds to understand their biological activities. bohrium.comresearchgate.net

The process of molecular docking involves several key steps:

Preparation of the Ligand and Receptor: The 3D structures of both the ligand (this compound) and the target receptor are prepared. This often involves optimizing the geometry of the ligand and ensuring the receptor structure is properly defined. analis.com.my

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the receptor, and various possible conformations and orientations are explored. jscimedcentral.comanalis.com.my

Scoring and Analysis: The different poses of the ligand are ranked based on a scoring function that estimates the binding affinity. The pose with the lowest energy is considered the most likely binding mode. jscimedcentral.com

Binding energy calculations can be further refined using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or by employing more rigorous quantum mechanical calculations. frontiersin.org These calculations provide a more accurate estimation of the binding free energy by considering the solvent effects and the electronic structure of the interacting molecules.

Table 1: Key Concepts in Molecular Docking and Binding Energy Calculations

| Term | Description |

|---|---|

| Molecular Docking | A computational method to predict the binding orientation of a ligand to a receptor. jscimedcentral.com |

| Binding Free Energy (ΔG_bind) | The energy change upon binding of a ligand to a receptor, indicating the stability of the complex. jscimedcentral.com |

| Ligand | A molecule that binds to a larger molecule, in this case, this compound. |

| Receptor | The larger molecule, typically a protein, to which the ligand binds. |

| Scoring Function | A mathematical function used to rank the different binding poses of a ligand. jscimedcentral.com |

Structure-Property Relationship Predictions

The concept that the structure of a molecule dictates its properties is a fundamental principle in chemistry. umass.edu For this compound, its chemical and physical properties are directly influenced by its molecular structure, which includes the cinnamic acid backbone and the two chlorine atoms attached to the phenyl ring.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activity. igi-global.com This approach is particularly useful for predicting the properties of new or untested compounds based on the known properties of similar molecules.

Key structural features of this compound that influence its properties include:

Halogenation: The presence of two chlorine atoms increases the molecule's lipophilicity and alters its electronic properties. The position of the chlorine atoms (2,3-substitution) is crucial, as it affects the electron distribution within the aromatic ring and, consequently, the molecule's reactivity and acidity.

Aromatic Ring: The phenyl group is a key structural component that can engage in various non-covalent interactions, such as pi-stacking, with biological targets.

Carboxylic Acid Group: This functional group is polar and can participate in hydrogen bonding, which is often a critical factor in ligand-receptor interactions.

Structure-activity relationship (SAR) studies on related compounds have provided valuable insights. For example, research on cinnamic acid derivatives has shown that the type and position of substituents on the phenyl ring can significantly affect their biological activities, such as antileishmanial or antitumor effects. mdpi.comlookchem.com In one study, it was found that chlorination at the 2 and 3 positions was tolerated in terms of antileishmanial activity against L. major. mdpi.com

Table 2: Predicted Physicochemical Properties of Dichlorocinnamic Acid Isomers

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 |

|---|---|---|---|

| This compound | C9H6Cl2O2 | 217.05 | - |

| 3,4-Dichlorocinnamic acid | C9H6Cl2O2 | 217.05 | 3.1 nih.gov |

Advanced Computational Method Development for Halogenated Organic Acids

The development of advanced computational methods is crucial for accurately predicting the properties and behavior of halogenated organic acids like this compound. These methods aim to overcome the challenges associated with modeling halogen bonds and other non-covalent interactions. acs.org

Halogenated organic compounds are a significant class of molecules with diverse applications and environmental implications. igi-global.comrsc.org Therefore, robust computational tools are needed for their study. Recent advancements in computational chemistry have focused on:

Improved Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) is a widely used QM method for calculating the electronic structure and energies of molecules. arxiv.org The development of new functionals and basis sets continues to improve the accuracy of DFT calculations for halogenated systems. acs.org

Semi-empirical Quantum Mechanical (SQM) Methods: These methods offer a faster alternative to QM methods, making them suitable for high-throughput screening of large numbers of molecules. acs.org

Force Field Development: For molecular dynamics simulations, accurate force fields that can properly describe halogen bonding are essential.

Hybrid QM/MM Methods: These methods combine the accuracy of QM for the reactive part of a system with the efficiency of molecular mechanics (MM) for the larger environment, providing a powerful tool for studying enzymatic reactions and ligand binding.

The study of halogen bonding, a non-covalent interaction involving a halogen atom, is a key area of research in this field. acs.org Understanding and accurately modeling these interactions are critical for predicting the binding affinities and mechanisms of action of halogenated compounds.

Table 3: Computational Methods for Studying Halogenated Organic Acids

| Method | Description | Application |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of molecules. arxiv.org | Accurate prediction of molecular properties and reaction energies. |

| Quantitative Structure-Activity Relationship (QSAR) | A method to correlate chemical structure with biological activity. igi-global.com | Prediction of toxicity and other biological properties. |

| Molecular Dynamics (MD) Simulation | A computational method for studying the physical movements of atoms and molecules. bohrium.com | Analysis of conformational changes and binding stability. |

| Free Energy Perturbation (FEP) | A method to calculate free energy differences between two states. frontiersin.org | Calculation of binding free energies. |

The continuous development of these computational methods will undoubtedly enhance our understanding of this compound and other halogenated organic compounds, facilitating their potential application in various scientific and industrial fields.

Research Applications of 2,3 Dichlorocinnamic Acid in Advanced Materials Science

Utilization in Specialty Chemical and Intermediate Synthesis

2,3-Dichlorocinnamic acid serves as a valuable precursor and reagent in organic synthesis for the creation of more complex molecules and specialty chemicals. Its inherent reactivity, stemming from the carboxylic acid function and the dichlorinated double bond, allows for a range of chemical transformations. The presence of chlorine atoms, which are good leaving groups and electron-withdrawing in nature, significantly influences the compound's reactivity compared to unsubstituted cinnamic acid.

The compound can undergo several types of reactions:

Substitution Reactions: The chlorine atoms on the vinylic positions can potentially be substituted by various nucleophiles. This allows for the introduction of different functional groups, leading to a diverse library of cinnamic acid derivatives that are not easily accessible through other synthetic routes.

Reduction Reactions: The carbon-carbon double bond can be reduced to form the corresponding 2,3-dichlorophenylpropanoic acid derivatives. This transformation is useful for creating saturated structures while retaining the dichlorinated phenyl core.

Oxidation Reactions: The alkene moiety can be subjected to oxidative cleavage, leading to the formation of substituted benzoic acid derivatives, which are themselves important intermediates in the chemical industry.

Esterification and Amidation: The carboxylic acid group readily reacts with alcohols and amines to form esters and amides, respectively. This is a fundamental step for incorporating the 2,3-dichlorocinnamate moiety into larger molecular architectures, including polymers.

Heterocyclic Synthesis: Halogenated cinnamic acids can be precursors for heterocyclic compounds. For instance, other isomers like 2,6-dichlorocinnamic acid have been shown to undergo photocyclization to form coumarins. researchgate.net Similar intramolecular cyclization pathways could potentially be explored for this compound to synthesize novel chlorinated heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. uou.ac.in

The role of dichlorinated cinnamic acids as intermediates for agrochemicals and pharmaceuticals is well-established for other isomers, suggesting a similar potential for the 2,3-dichloro variant.

| Reaction Type | Reactant(s) | Potential Product Class | Significance |

|---|---|---|---|

| Substitution | Nucleophiles (e.g., -OH, -OR) | Functionalized Cinnamic Acid Derivatives | Creates novel building blocks with varied properties. |

| Reduction | Reducing Agents (e.g., H₂) | Dichlorophenylpropanoic Acids | Access to saturated analogues. |

| Esterification/Amidation | Alcohols/Amines | Cinnamate (B1238496) Esters/Amides | Key for monomer and polymer synthesis. |

| Cyclization | Intramolecular reaction (e.g., light-induced) | Chlorinated Heterocycles (e.g., Coumarins) | Synthesis of high-value compounds for life sciences. researchgate.net |

Integration into Polymeric Materials

The cinnamoyl group is a well-known photoresponsive unit, making cinnamic acids valuable monomers for macromolecular synthesis. researchgate.net The integration of this compound into polymer chains can be used to develop advanced materials with unique thermal, mechanical, and photoreactive properties.

Polymers based on cinnamic acid derivatives can be synthesized through several routes. Cinnamic acids that also contain a hydroxyl group can undergo polycondensation to form polyesters. researchgate.net Alternatively, the cinnamate moiety can be introduced as a pendant side chain by first creating a polymer backbone (e.g., a poly(vinyl alcohol) or polystyrene) and then attaching the cinnamic acid derivative through its carboxyl group. researchgate.net

For this compound, it could be chemically modified to create a bifunctional monomer suitable for step-growth polymerization. For example, reduction of the carboxylic acid to an alcohol would yield a molecule that could be polymerized with a dicarboxylic acid. The resulting polymers, such as polyesters or polyamides, would feature the dichlorocinnamate group as a repeating unit. The presence of two chlorine atoms on the polymer backbone is expected to influence several properties:

Thermal Stability: Halogenated polymers often exhibit increased thermal stability and flame retardancy.

Solubility: The polarity and steric bulk of the dichloro-substituents would alter the polymer's solubility in various organic solvents.

Glass Transition Temperature (Tg): The rigid structure of the dichlorophenyl group would likely increase the polymer's Tg, making it suitable for applications requiring dimensional stability at higher temperatures.

| Polymerization Strategy | Role of Cinnamic Acid Derivative | Resulting Polymer Type | Potential Impact of 2,3-Dichloro Substitution |

|---|---|---|---|

| Polycondensation | As a bifunctional monomer (e.g., hydroxy-cinnamic acid) | Polyesters, Polyamides | Enhanced thermal stability, modified solubility. researchgate.net |

| Chain-growth Polymerization | As a functional monomer (e.g., cinnamoyl ethyl methacrylate) | Vinyl polymers (e.g., acrylates) | Introduces photoreactivity and halogen-specific properties. libretexts.org |

| Post-polymerization Functionalization | As a pendant group attached to an existing polymer | Functionalized polymers (e.g., cinnamoylated PVA) | Allows precise control over the density of photo-crosslinkable sites. researchgate.net |

The most significant feature of cinnamic acid-based polymers is their photoreactivity. Upon exposure to ultraviolet (UV) light, typically at wavelengths longer than 260 nm, the carbon-carbon double bonds of adjacent cinnamate groups can undergo a [2+2] cycloaddition reaction. nih.gov This process forms a cyclobutane (B1203170) ring, creating a cross-link between polymer chains. This photocrosslinking transforms a soluble, linear polymer into an insoluble, three-dimensional network. This principle is the foundation for the use of cinnamate-based polymers as photoresists in microlithography.

The photodimerization of dichlorocinnamic acid isomers has been a subject of study. Research on 2,4-dichlorocinnamic acid has shown that the dimerization process in the solid state can be heterogeneous, leading to a loss of crystalline order during the reaction. acs.org The electronic and steric effects of the 2,3-dichloro substitution on the cinnamic acid moiety would likely modulate this photoreactivity. The electron-withdrawing chlorine atoms can affect the excited state of the double bond, while their steric bulk can influence the geometric alignment required for the cycloaddition to occur. This provides a handle to fine-tune the photosensitivity and the properties of the resulting cross-linked material. Furthermore, the photocleavage of the cyclobutane rings can often be induced by irradiation with shorter wavelength UV light (<260 nm), offering a degree of reversibility to the cross-linking process. nih.gov

Design and Synthesis of Cinnamic Acid Derivative-Based Polymers

Role in Nanomaterial Development

Nanomaterials often require surface modification to improve their stability, dispersibility, and compatibility with a host matrix. Molecules with anchoring groups, such as carboxylic acids, are ideal for this purpose. scirp.org this compound can be employed to functionalize the surface of various nanoparticles.

For instance, metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄) have surface hydroxyl groups that can react with the carboxylic acid of this compound to form a stable bond. researchgate.netnih.gov This process coats the nanoparticle with a layer of dichlorocinnamate groups. This surface functionalization can impart new properties to the nanoparticles:

Dispersion: The hydrophobic dichlorophenyl groups can improve the dispersion of the nanoparticles in non-polar organic solvents or polymer matrices.

Reactivity: The photoreactive double bond on the nanoparticle surface can be used to graft the particles onto a polymer matrix via UV irradiation, leading to robust nanocomposites.

Hybrid Material Synthesis: These functionalized nanoparticles can act as "nano-crosslinkers." When dispersed in a solution of a linear polymer, UV exposure could initiate cross-linking reactions between the nanoparticles and the polymer chains, forming a hybrid organic-inorganic network.

| Nanomaterial Strategy | Description | Role of this compound | Potential Application |

|---|---|---|---|

| Surface Functionalization | Coating inorganic nanoparticles (e.g., SiO₂, Fe₃O₄) with the molecule. scirp.orgnih.gov | Surface modifying agent, providing hydrophobicity and photoreactivity. | Enhanced fillers for composites, stable colloidal suspensions. |

| Polymer-based Nanoparticles | Using a derivative as a monomer to form polymeric nanoparticles. | Monomeric building block. | Drug delivery systems, nanoreactors. sigmaaldrich.com |

| Nano-crosslinker | Dispersing functionalized nanoparticles within a polymer matrix to be cross-linked by light. | Photo-activated cross-linking agent. | Photopatternable hybrid materials, coatings with high scratch resistance. |

Advanced Composites and Hybrid Materials Incorporating Derivatives

Advanced composites are materials made from two or more constituent materials with significantly different physical or chemical properties which, when combined, produce a material with characteristics different from the individual components. Typically, they consist of a reinforcement phase (e.g., carbon or glass fibers) embedded in a matrix phase (e.g., a polymer). toraytac.com

Derivatives of this compound can be incorporated into advanced composites in several ways:

As the Polymer Matrix: Polymers synthesized from this compound derivatives, as described in section 5.2, can serve as the matrix material. The inherent properties of the dichlorinated polymer, such as high thermal stability, flame retardancy, and photoreactivity, would be imparted to the final composite. A photoreactive matrix could allow for "cure-on-demand" processing, where the composite is shaped and then hardened using UV light.

As a Filler/Additive: Nanoparticles functionalized with this compound (section 5.3) can be incorporated as fillers into a conventional polymer matrix. These nanofillers can significantly enhance the mechanical properties (e.g., strength, stiffness) and thermal stability of the composite. rsc.org

These strategies allow for the creation of advanced hybrid materials and composites where the specific properties of this compound—its halogen content and photoreactivity—are leveraged to achieve enhanced performance characteristics.

| Component | Role of this compound Derivative | Resulting Benefit |

|---|---|---|

| Polymer Matrix | Forms the polymer backbone of the matrix. | Improved thermal stability, flame retardancy, and photo-curable properties. toraytac.com |

| Reinforcement Filler | Functionalizes nanoparticles dispersed within the matrix. | Enhanced mechanical strength and toughness of the composite. rsc.org |

| Interfacial Agent (Sizing) | Coats reinforcing fibers to improve matrix adhesion. | Stronger fiber-matrix interface, leading to better overall composite performance. |

Biological Activity and Mechanistic Research of 2,3 Dichlorocinnamic Acid and Its Derivatives in Vitro/preclinical Focus

Anti-Cancer and Cytotoxic Activity Investigations

Mechanistic Studies of Cytotoxicity (e.g., Apoptosis Induction, Cell Cycle Arrest, Target Identification)

The cytotoxic effects of cinnamic acid derivatives are often linked to their ability to interfere with fundamental cellular processes, leading to cell death. Research into this class of compounds has revealed that their anticancer activities can be attributed to the induction of apoptosis and cell cycle arrest. nih.govnih.govdovepress.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Cinnamic acid derivatives have been shown to trigger this process in various cancer cell lines. nih.govnih.gov For instance, treatment of human nasopharyngeal carcinoma (CNE2) cells with cinnamic acid led to a significant increase in the expression of pro-apoptotic proteins such as KLF6, Fas-L, Bax, p53, and caspase-3. nih.gov Concurrently, a marked reduction in the anti-apoptotic protein Bcl-2 was observed. nih.gov This shift in the balance of pro- and anti-apoptotic proteins is a hallmark of the intrinsic apoptotic pathway. Similarly, certain cinnamic acid derivatives have been found to induce apoptosis in HeLa cells, accompanied by an increase in reactive oxygen species (ROS) levels. nih.gov The induction of apoptosis can also be mediated by caspase-independent pathways, involving the release of Apoptosis Inducing Factor (AIF) from the mitochondria. wikipedia.org This protein can translocate to the nucleus and cause DNA fragmentation and chromatin condensation, leading to cell death. wikipedia.org

Cell Cycle Arrest: Disruption of the normal cell cycle is another established strategy for eliminating cancer cells. biomolther.org Cinnamic acid and its derivatives have been demonstrated to cause cell cycle arrest, preventing cancer cells from proliferating. nih.govdovepress.comjmb.or.kr Studies on various carcinoma cell lines showed that these compounds can inhibit cell growth by inducing cell death following cell cycle arrest. nih.gov For example, chlorogenic acid, a derivative, was found to induce G1 phase arrest in HT-29 colorectal cancer cells by upregulating the expression of p21 and p53. nih.gov Glycyrrhizic acid, another related compound, also inhibited the proliferation of gastric cancer cells by inducing a G1/S-phase arrest. dovepress.com In human melanoma cells, cinnamic acid treatment resulted in a decreased percentage of cells in the S phase and an increased frequency of hypodiploid cells, indicative of cell death. nih.gov

While these studies provide a general mechanistic framework for cinnamic acid derivatives, specific research detailing the apoptotic and cell cycle effects of 2,3-dichlorocinnamic acid itself is less prevalent in the reviewed literature. However, the known effects of electron-withdrawing groups on the bioactivity of the cinnamic scaffold suggest that these mechanisms are likely relevant. nih.govmdpi.com

Structure-Activity Relationship (SAR) Analysis for Anti-Cancer Effects